3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid
CAS No.: 1504000-71-8
Cat. No.: VC3097761
Molecular Formula: C11H6Cl2N2O2
Molecular Weight: 269.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1504000-71-8 |
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Molecular Formula | C11H6Cl2N2O2 |
Molecular Weight | 269.08 g/mol |
IUPAC Name | 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid |
Standard InChI | InChI=1S/C11H6Cl2N2O2/c12-7-3-1-6(2-4-7)9-5-8(11(16)17)10(13)15-14-9/h1-5H,(H,16,17) |
Standard InChI Key | QJEGJESIFPSFFG-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=NN=C(C(=C2)C(=O)O)Cl)Cl |
Canonical SMILES | C1=CC(=CC=C1C2=NN=C(C(=C2)C(=O)O)Cl)Cl |
Introduction
Chemical Properties and Structure
Structural Characteristics
3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid consists of a pyridazine core, which is a six-membered aromatic heterocyclic ring containing two adjacent nitrogen atoms. The compound features specific substitution patterns that define its chemical identity:
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A chlorine atom at the 3-position of the pyridazine ring
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A 4-chlorophenyl group at the 6-position
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A carboxylic acid group (-COOH) at the 4-position
Based on structural analysis of similar compounds, 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid would have a molecular formula of C₁₁H₆Cl₂N₂O₂ and a molecular weight of approximately 269.08 g/mol, similar to its structural analog 6-Chloro-3-(4-chlorophenyl)pyridazine-4-carboxylic acid .
Physicochemical Properties
The physiochemical properties of 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid can be inferred from similar pyridazine derivatives. Table 1 presents a comparison of estimated properties with related compounds.
Table 1: Comparative Physicochemical Properties of 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid and Related Compounds
Property | 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid | 6-Chloro-3-(4-chlorophenyl)pyridazine-4-carboxylic acid | 3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid |
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Molecular Formula | C₁₁H₆Cl₂N₂O₂ | C₁₁H₆Cl₂N₂O₂ | C₁₂H₉ClN₂O₃ |
Molecular Weight | ~269.08 g/mol | 269.08 g/mol | 264.66 g/mol |
Appearance | Crystalline solid | Crystalline solid | Crystalline solid |
Solubility | Limited water solubility; soluble in organic solvents | Limited water solubility; soluble in organic solvents | Limited water solubility; soluble in organic solvents |
Hydrogen Bond Donors | 1 (carboxylic acid) | 1 (carboxylic acid) | 1 (carboxylic acid) |
Hydrogen Bond Acceptors | 4 (N, N, O, O) | 4 (N, N, O, O) | 5 (N, N, O, O, O) |
The compound likely exhibits limited water solubility due to its aromatic nature and chloro substituents, but would be expected to dissolve in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile .
Synthesis Methods
Synthetic Approaches
The synthesis of 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid typically involves multi-step organic reactions. Based on the synthesis of structurally similar compounds, several potential synthetic routes can be proposed.
Synthesis via Pyridazinone Intermediates
One potential synthetic pathway involves the formation of a pyridazinone intermediate followed by chlorination. This approach has been documented for related compounds such as 3-Chloro-6-(4-chlorophenyl)pyridazine :
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Formation of 6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone
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Bromination in acetic acid to form 6-(4-chlorophenyl)-3(2H)-pyridazinone
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Chlorination using phosphorus oxychloride
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Introduction of the carboxylic acid functionality at the 4-position
Alternative Synthetic Methods
An alternative approach might involve the direct functionalization of an appropriately substituted pyridazine core. This could include:
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Starting with a suitable pyridazine-4-carboxylic acid derivative
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Introduction of the chloro substituent at the 3-position
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Coupling with 4-chlorophenyl group at the 6-position via appropriate cross-coupling methodologies
Reaction Conditions
The synthesis of chloro-substituted pyridazines typically requires specific reaction conditions to achieve optimal yields. Table 2 summarizes typical reaction conditions based on the synthesis of related compounds.
Table 2: Typical Reaction Conditions for Synthesis of Chloro-substituted Pyridazine Derivatives
Reaction Step | Reagents | Solvent | Temperature | Duration | Expected Yield |
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Formation of pyridazinone | Appropriate precursors | Various | Room temperature to reflux | 2-6 hours | 65-80% |
Bromination | Bromine | Acetic acid | 60-80°C | 1-2 hours | 70-85% |
Chlorination | Phosphorus oxychloride | Neat or with solvent | 80-100°C | 3-5 hours | 60-75% |
Carboxylation | Various methods | DMF or DMSO | 60-80°C | 4-8 hours | 50-70% |
The specific synthetic route would need to be optimized for 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid to achieve maximum yield and purity .
Spectroscopic Characterization
Analytical Methods
Characterization of 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid would typically involve multiple spectroscopic and analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR for proton assignments
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¹³C NMR for carbon framework identification
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2D NMR techniques for structural confirmation
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Infrared (IR) Spectroscopy
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Identification of functional groups, particularly the carboxylic acid (C=O stretch around 1700 cm⁻¹)
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Confirmation of aromatic C=C and C=N stretching vibrations
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Mass Spectrometry
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Determination of molecular weight
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Analysis of fragmentation patterns
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X-ray Crystallography
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Definitive structural confirmation
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Analysis of crystal packing and intermolecular interactions
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Biological Activity and Applications
Structure-Activity Relationships
The biological activity of 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid would be influenced by its structural features:
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The pyridazine core provides a rigid scaffold that can interact with biological targets
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The chloro substituents enhance lipophilicity and may improve membrane permeability
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The carboxylic acid group offers hydrogen bonding capabilities for target recognition
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The 4-chlorophenyl group provides additional hydrophobic interactions with potential binding pockets
Synthetic Applications
Beyond biological applications, 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid could serve as a valuable building block in organic synthesis:
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The carboxylic acid functionality allows for various transformations including:
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Esterification
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Amide formation
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Reduction to alcohols
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Decarboxylation reactions
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The chloro substituent at the 3-position can serve as a site for nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions.
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The compound could be utilized as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Structure-Property Relationships
Electronic Properties
The electronic properties of 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid are significantly influenced by the electron-withdrawing nature of both chlorine substituents and the carboxylic acid group. These electronic effects have important implications for the compound's reactivity:
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The electron-withdrawing chlorine atoms increase the electrophilicity of the pyridazine ring, making it more susceptible to nucleophilic attack.
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The carboxylic acid group further contributes to the electron-deficient character of the system.
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The combination of these electronic effects influences the compound's ability to interact with biological targets through various non-covalent interactions.
Stability and Reactivity
Based on related compounds, 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid would likely exhibit the following stability and reactivity characteristics:
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Stability: The compound would be expected to be stable under standard laboratory conditions but may be sensitive to strong oxidizing agents and extreme pH conditions.
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Reactivity: The molecule presents several reactive sites:
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The carboxylic acid group can participate in typical acid-base and esterification reactions
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The chlorine at the 3-position is potentially reactive toward nucleophilic substitution
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The aromatic system can undergo electrophilic aromatic substitution, although with reduced reactivity due to the electron-withdrawing substituents
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Table 3: Predicted Reactivity of Functional Groups in 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid
Functional Group | Reactivity | Potential Reactions | Typical Reagents |
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Carboxylic Acid | High | Esterification, Amidation, Reduction | Alcohols, Amines, Reducing agents |
3-Chloro (pyridazine) | Moderate | Nucleophilic substitution | Amines, Thiols, Alkoxides |
4-Chlorophenyl | Low | Coupling reactions | Boronic acids, Organometallics |
Pyridazine ring | Moderate | Electrophilic substitution, Addition | Various electrophiles |
Comparative Analysis with Related Compounds
To better understand the properties and potential applications of 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid, it is valuable to compare it with structurally related compounds.
Table 4: Comparison of 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid with Related Compounds
This comparative analysis highlights how subtle structural modifications can potentially lead to significant changes in physicochemical properties and biological activities, which is valuable information for structure-activity relationship studies.
Future Research Directions
Synthetic Optimization
Future research on 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid could focus on:
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Development of more efficient synthetic routes with improved yields
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Green chemistry approaches to minimize environmental impact
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Scale-up methodologies for potential industrial applications
Biological Evaluation
Comprehensive biological screening would be valuable to establish the compound's activity profile:
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Enzyme inhibition assays against various targets
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Cell-based assays to determine cytotoxicity and anti-proliferative effects
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Structure-activity relationship studies with systematic modifications
Computational Studies
Computational approaches could provide valuable insights:
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Molecular docking studies to predict binding to potential biological targets
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Quantum mechanical calculations to understand electronic properties
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QSAR (Quantitative Structure-Activity Relationship) models to guide future derivative design
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